molecular formula C6H3ClN2S B595363 2-Chlorothiazolo[4,5-b]pyridine CAS No. 152170-30-4

2-Chlorothiazolo[4,5-b]pyridine

Cat. No.: B595363
CAS No.: 152170-30-4
M. Wt: 170.614
InChI Key: RSDZXVRUWGEPQG-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry. The compound is known for its diverse pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor properties .

Scientific Research Applications

2-Chlorothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Its anti-inflammatory and antitumor activities make it a candidate for drug development.

    Industry: It is used in the development of herbicides and other agrochemicals

Safety and Hazards

The safety information for 2-Chlorothiazolo[4,5-b]pyridine indicates that it is harmful . The hazard statements include H302, H315, H319, H332, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through a two-stage process, first forming an intermediate, which then undergoes cyclization to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

2-Chlorothiazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a thiazole and pyridine ring with a chlorine substituent, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZXVRUWGEPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679963
Record name 2-Chloro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152170-30-4
Record name 2-Chlorothiazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152170-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-bromopyridine (1.0 g, 5.8 mmol) and potassium ethyl xanthate (2.22 g, 13.9 mmol) were heated to 130° C. in DMF (5 mL) overnight. After cooling to rt, the reaction mixture was diluted with 1 M aqueous HCl (30 mL) and stirred at rt for an additional 1 h. The resulting solid was collected by filtration, washed with water (2×), and air-dried. The material was suspended in CH2Cl2 (2 mL) and sulfuryl chloride (5 mL) was added. After 2 h, water (30 mL) was added to decompose the excess sulfuryl chloride. The reaction mixture was diluted with EtOAc (30 mL) and washed with water (2×) and brine. The EtOAc layer was discarded. The combined aqueous washes were brought to pH ˜12 with 1 N aqueous NaOH and were extracted with EtOAc (3×). The combined EtOAc extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.933 g (95%) of the title compound as a yellow solid. LC-MS: RT=5.81 min., [M+H]+=171.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The intermediate [1,3]thiazolo[4,5-b]pyridine-2(3H)-thione (644.0 mg, 3.83 mmol, dry powder) was treated with neat sulfuryl chloride (3.08 ml, 38.28 mmol) and allowed to stir at it overnight. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with 1N NaOH, followed by brine, and dried over Na2SO4. Concentration in vacuo gave the title compound (260.0 mg, 40%). LC/MS m/z 171.2 (MH+); retention time 1.55 min. 1H NMR (400 MHz, DMSO-d6) δ 7.58 (m, 1H), 8.62 (d, 1H), 8.78 (d, 1H).
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step One
Yield
40%

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